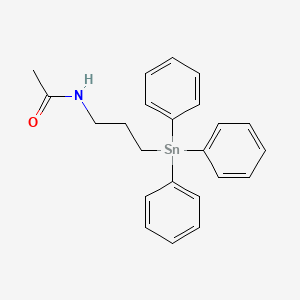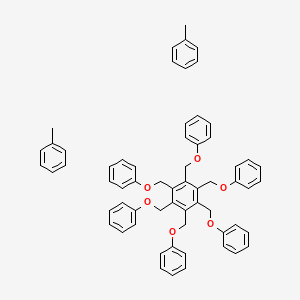
1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene;toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene is an aromatic compound characterized by a benzene ring substituted with six phenoxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene can be synthesized through the reaction of phenol with methanol at elevated temperatures over a suitable solid catalyst such as alumina . The process involves the formation of methylene units through the dehydration of methanol molecules, followed by complete Friedel–Crafts methylation of the resulting benzene ring with chloromethane generated in situ .
Industrial Production Methods: Industrial production methods for 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene are not well-documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions and catalysts are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy radicals.
Reduction: Reduction reactions can lead to the formation of phenoxymethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxymethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxy radicals, while substitution reactions can produce various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems due to its aromatic structure.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene involves its interaction with molecular targets through aromatic interactions and hydrogen bonding. The phenoxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The pathways involved include electrophilic aromatic substitution and radical formation .
Comparación Con Compuestos Similares
Hexamethylbenzene: Similar in structure but with methyl groups instead of phenoxymethyl groups.
Hexakis(4-carboxyphenyl)benzene: Contains carboxyphenyl groups instead of phenoxymethyl groups.
Uniqueness: 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene is unique due to the presence of phenoxymethyl groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it valuable for specific applications in scientific research and industry .
Propiedades
Número CAS |
61040-47-9 |
|---|---|
Fórmula molecular |
C62H58O6 |
Peso molecular |
899.1 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis(phenoxymethyl)benzene;toluene |
InChI |
InChI=1S/C48H42O6.2C7H8/c1-7-19-37(20-8-1)49-31-43-44(32-50-38-21-9-2-10-22-38)46(34-52-40-25-13-4-14-26-40)48(36-54-42-29-17-6-18-30-42)47(35-53-41-27-15-5-16-28-41)45(43)33-51-39-23-11-3-12-24-39;2*1-7-5-3-2-4-6-7/h1-30H,31-36H2;2*2-6H,1H3 |
Clave InChI |
SHBSOURKAFUECL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1.CC1=CC=CC=C1.C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=CC=C3)COC4=CC=CC=C4)COC5=CC=CC=C5)COC6=CC=CC=C6)COC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


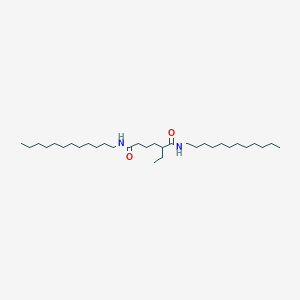
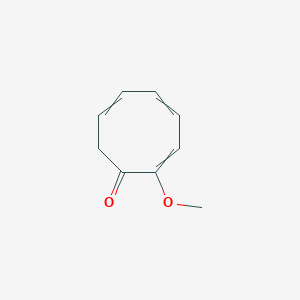

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
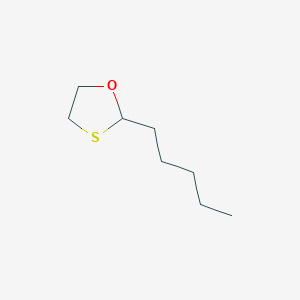

![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
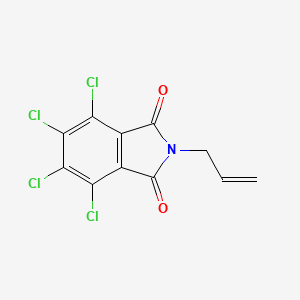
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)
![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

